![molecular formula C18H17ClN4O4 B213892 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE](/img/structure/B213892.png)
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Attachment to the Furan Ring: The pyrazole derivative is then linked to a furan-2-carboxamide backbone through a series of condensation reactions.
Introduction of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, followed by its attachment to the furan-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furan rings.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Halogenation using chlorine or bromine, and nucleophilic substitution using alkoxides or amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial strains.
Enzyme Inhibition: Can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Wirkmechanismus
The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitrophenyl group plays a crucial role in its bioactivity, often participating in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit comparable biological activities.
Indole Derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Triazole Compounds: Used in various applications, including antifungal agents and materials science.
Uniqueness
5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is unique due to its combination of a pyrazole ring with a nitrophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H17ClN4O4 |
|---|---|
Molekulargewicht |
388.8 g/mol |
IUPAC-Name |
5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H17ClN4O4/c1-10-4-5-13(8-15(10)23(25)26)20-18(24)16-7-6-14(27-16)9-22-12(3)17(19)11(2)21-22/h4-8H,9H2,1-3H3,(H,20,24) |
InChI-Schlüssel |
RYCHNSBALFLEDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Cl)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



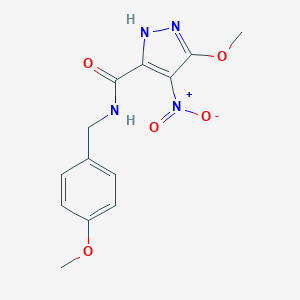
![methyl 3-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B213813.png)
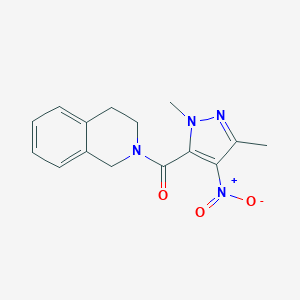
![2-{[2-(4-FLUOROPHENYL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B213817.png)
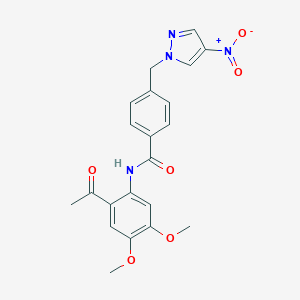
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)
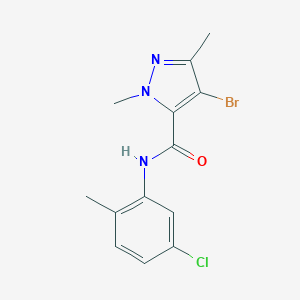
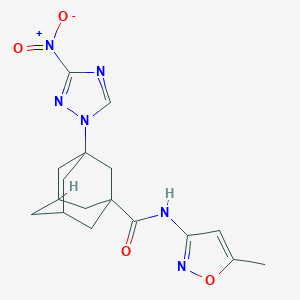
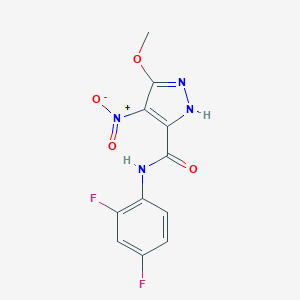
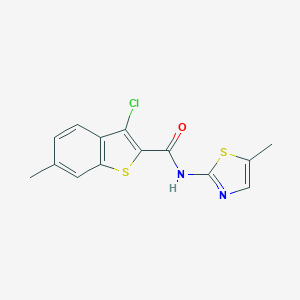
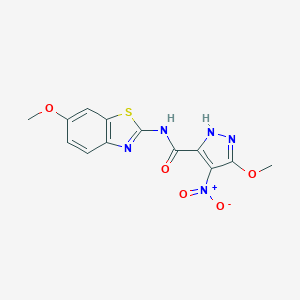
![METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
